Desotamide is a member of the desotamide family of antibiotics, which are cyclic hexapeptides produced by certain strains of Streptomyces. These compounds exhibit significant antibacterial properties, making them of interest in medicinal chemistry and drug development. The biosynthetic gene cluster responsible for desotamide production has been identified, revealing insights into its genetic and enzymatic pathways. Desotamide's structure and synthesis have been extensively studied to enhance its efficacy against pathogens.
Desotamide is derived from specific Streptomyces species, particularly Streptomyces sp. MST-70754. It falls under the classification of natural products, specifically cyclic peptides, which are known for their diverse biological activities. The production of desotamide involves a non-ribosomal peptide synthetase (NRPS) assembly line, which is a characteristic feature of many antibiotic-producing organisms .
The synthesis of desotamide typically involves solid-phase peptide synthesis techniques, specifically a three-step process:
The synthesis process has been optimized to improve yields and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation .
Desotamide is characterized by its cyclic hexapeptide structure, which includes specific amino acid residues that contribute to its biological activity. The molecular formula and structural data indicate that it possesses a unique arrangement of amino acids that is essential for its function as an antibiotic. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate its structure and confirm the identity of synthesized compounds .
Desotamide's chemical reactivity is primarily associated with its interactions as an antibiotic. It has been shown to undergo specific biochemical transformations during its biosynthesis, including hydroxylation and epimerization, which are crucial for its activity against bacterial targets. The biosynthetic pathway involves various enzymes that facilitate these reactions, ensuring the correct assembly of the peptide chain .
The mechanism by which desotamide exerts its antibacterial effects involves targeting bacterial cell processes. It disrupts cell wall synthesis or protein synthesis pathways, leading to cell death. The precise interactions at the molecular level are still under investigation, but studies suggest that desotamide may bind to specific bacterial receptors or enzymes critical for cell survival .
Desotamide exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its effectiveness in therapeutic applications .
Desotamide holds promise in various scientific applications, particularly in drug discovery and development:
The desotamide family traces its discovery to 1997, when desotamide A was isolated from the fermentation broth of Streptomyces species NRRL 21611, marking the foundational member of this antibiotic class [1] [4] [8]. Subsequent explorations expanded the family: Streptomyces scopuliridis strain SCSIO ZJ46 (deep-sea-derived) yielded desotamides B–D, while Australian soil isolate Streptomyces nov. sp. MST-115088 produced desotamides E–F and the antimycobacterial wollamides [1] [6]. These discoveries underscored the metabolic versatility of Streptomyces species across diverse ecological niches—marine sediments, terrestrial soils, and limestone grasslands—as prolific producers of desotamide-class compounds [4] [8].
Table 1: Founding Members of the Desotamide Family
Compound | Producing Strain | Year | Source Environment |
---|---|---|---|
Desotamide A | Streptomyces sp. NRRL 21611 | 1997 | Terrestrial soil |
Desotamides B–D | Streptomyces scopuliridis SCSIO ZJ46 | 2010s | Deep-sea sediment |
Wollamides A–B | Streptomyces nov. sp. MST-115088 | 2014 | Australian soil |
Ulleungmycins | Streptomyces sp. KCB13F003 | 2020 | Korean soil |
Desotamides belong to non-ribosomal peptides (NRPs), biosynthesized by multimodular enzyme complexes termed non-ribosomal peptide synthetases (NRPSs). Phylogenetically, their biosynthetic gene clusters (BGCs) share a conserved architecture with other NRP antibiotics (e.g., surugamides, ulleungmycins) but exhibit distinct evolutionary innovations [1] [6]. Key features include:
Desotamides are characterized by a conserved cyclohexapeptide scaffold with specific structural hallmarks:
Table 2: Structure-Activity Relationship (SAR) of Desotamide Analogues
Analogues | Position II | Position VI | Anti-Gram-positive Activity (MIC μg/mL) | Key Improvement |
---|---|---|---|---|
Desotamide A (natural) | l-allo-Ile | Gly | 16–128 (MRSE) | Baseline activity |
Wollamide B (natural) | l-Leu | d-Orn | 8–32 (B. subtilis) | Antimycobacterial activity |
Desotamide A4 (synthetic) | l-Ile | d-Lys | 8–32 (MRSA) | 4-fold ↑ vs. desotamide A vs. MRSA |
Desotamide A6 (synthetic) | l-Ile | d-Arg | 8–32 (MRSA) | Broad-spectrum vs. Gram-positive pathogens |
Synthetic modifications demonstrating enhanced activity [2] [3].
Structural Diversification: Beyond natural variants, chemical synthesis has yielded analogues with optimized properties. Substituting position II (l-allo-Ile → l-Ile/l-Leu) and position VI (Gly → d-Lys/d-Arg) enhances antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the plasticity of the cyclohexapeptide core for medicinal chemistry [2] [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7